

Selectivity Profile of XEN907: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	XEN907	
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This technical guide provides a detailed overview of the selectivity profile of **XEN907**, a voltage-gated sodium (NaV) channel blocker. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity against various NaV channel subtypes. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of experimental workflows and selectivity profiles.

Introduction to XEN907

XEN907 is a spirooxindole compound developed by Xenon Pharmaceuticals.[1] It was initially identified as a potent blocker of the NaV1.7 sodium channel, a key target in pain signaling pathways.[1][2] The development of selective NaV channel blockers is a significant area of interest in the pharmaceutical industry due to the potential for treating a variety of neurological disorders, including pain and epilepsy, with improved side-effect profiles compared to non-selective agents.

It is important to note that while initial publications focused on **XEN907** as a NaV1.7 inhibitor, a closely related compound, NBI-921352 (also known as XEN901), has been described in more recent literature as a potent and selective NaV1.6 inhibitor.[3][4] For the purpose of providing a comprehensive overview for researchers, this guide will present the available data for both compounds.

Quantitative Selectivity Profile



The inhibitory activity of **XEN907** and NBI-921352 has been quantified against a panel of human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to block 50% of the sodium current, are summarized in the tables below.

XEN907 Selectivity Profile

XEN907 was originally characterized as a highly potent inhibitor of the human NaV1.7 channel.

Channel Subtype	IC50 (nM)
hNaV1.7	3

Data sourced from MedChemExpress and AdooQ Bioscience.[2][5]

Detailed selectivity data for **XEN907** against other NaV channel subtypes is not readily available in the public domain at this time.

NBI-921352 (XEN901) Selectivity Profile

NBI-921352, a compound developed from the same chemical series as **XEN907**, shows a distinct selectivity profile, with high potency for the NaV1.6 channel.

Channel Subtype	IC50 (μM)	Selectivity Ratio (vs. NaV1.6)
hNaV1.1	38.5	756-fold
hNaV1.2	6.8	134-fold
hNaV1.3	>30	>583-fold
hNaV1.4	>30	>583-fold
hNaV1.5	>30	>583-fold
hNaV1.6	0.051	1-fold
hNaV1.7	14.1	276-fold
hNaV1.5 hNaV1.6	>30 0.051	>583-fold 1-fold



Data sourced from Anderson et al., 2022 (eLife).[3][4] The IC50 values for subtypes other than NaV1.6 have been calculated based on the provided selectivity ratios.

Experimental Methodologies

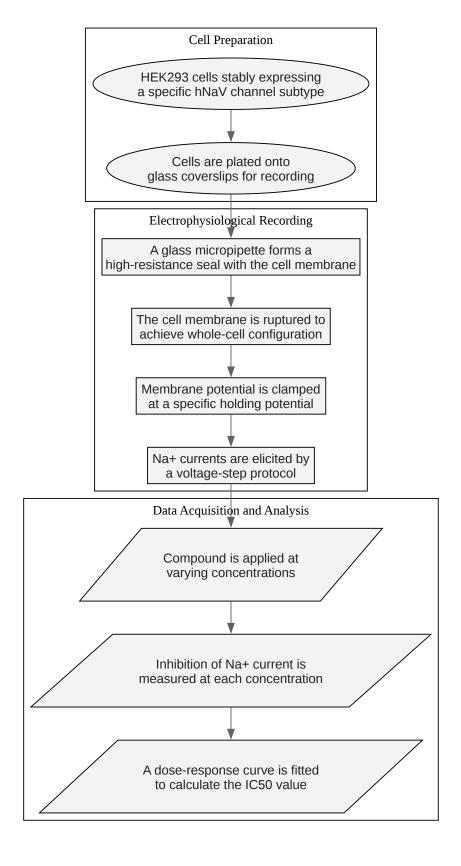
The determination of the selectivity profile of compounds like **XEN907** and NBI-921352 relies on robust and precise experimental techniques. The primary method used is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channel modulators. It allows for the direct measurement of ion currents across the cell membrane of a single cell.

Experimental Workflow:





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Caption: Experimental workflow for determining NaV channel inhibitor potency.



Protocol Details:

• Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used. These cells do not endogenously express significant levels of NaV channels, making them an ideal background for stably expressing a single human NaV channel subtype (e.g., hNaV1.1, hNaV1.2, etc.).

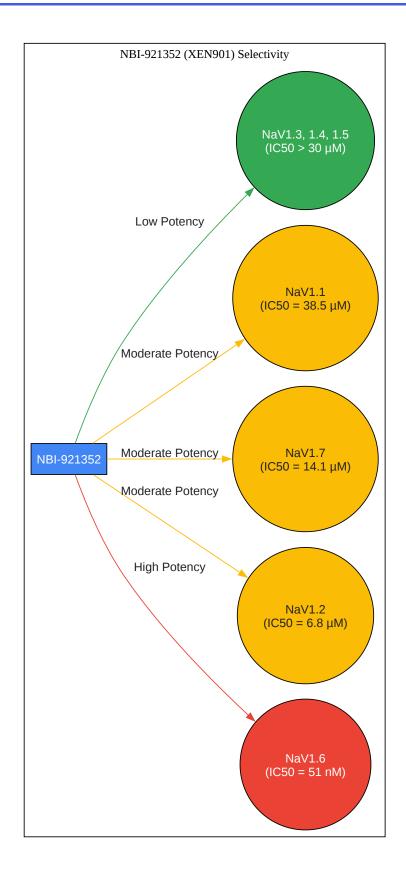
Solutions:

- External Solution (aCSF): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
- Internal Solution (Pipette): Usually contains a high concentration of a cesium or potassium salt (e.g., CsF or K-Gluconate) to isolate sodium currents, along with buffer systems like HEPES and chelating agents like EGTA.
- Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are used. A
 common approach is to hold the cell membrane at a potential where a significant fraction of
 channels are in the inactivated state (e.g., -80 mV) and then apply a depolarizing pulse to
 open the channels and measure the resulting sodium current. This is repeated at different
 drug concentrations.
- Data Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a Hill equation to determine the IC50 value.

Visualizing Selectivity

The following diagram illustrates the selectivity profile of NBI-921352, highlighting its preference for the NaV1.6 channel.





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Caption: Selectivity profile of NBI-921352 across NaV channel subtypes.



Conclusion

The spirooxindole class of compounds, including **XEN907** and NBI-921352, represents a significant effort in the development of selective NaV channel inhibitors. While **XEN907** was initially pursued as a potent NaV1.7 inhibitor for pain, the related compound NBI-921352 has emerged as a potent and selective NaV1.6 inhibitor with potential applications in epilepsy.[3][4] [6] The high degree of selectivity observed with NBI-921352 is a desirable characteristic for a therapeutic candidate, as it may lead to a reduction in off-target side effects. The data presented in this guide, obtained through rigorous electrophysiological methods, provides a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

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